

What are the physical and chemical properties of Catharanthine standard?

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Compound of Interest

Compound Name: Catharanthine (Standard)

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An In-depth Technical Guide to Catharanthine Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the Catharanthine standard. Catharanthine is a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus. It is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. This document outlines its fundamental properties, details common experimental protocols for its analysis, and provides visualizations of relevant pathways and workflows.

Physical and Chemical Properties of Catharanthine

The fundamental physical and chemical properties of Catharanthine are summarized in the table below, providing a quick reference for laboratory use.



Property	Value
CAS Number	2468-21-5[1][2][3][4]
Molecular Formula	C21H24N2O2[1][4][5]
Molecular Weight	336.43 g/mol [2][4][5]
Appearance	White to off-white or pale yellow solid/powder[1] [2][5]
Melting Point	125-128°C[5][6][7]
Boiling Point	Approximately 472.9°C to 491.5°C at 760 mmHg[1][8]
Solubility	- Soluble in DMSO (approx. 5-30 mg/mL), chloroform, ethanol, methanol, ethyl acetate, and dichloromethane.[1][5][9][10][11] - Slightly soluble in water (0.12 mg/mL at 25°C).[5] - Sparingly soluble in aqueous buffers.[9]
Optical Activity	[α]D +29.8° to +38° (c=0.5, CDCl ₃)[1][7]
pKa'	6.8[7]
UV Absorption Maxima	In ethanol: 226, 284, 292 nm[7]
Storage Conditions	Store at -20°C for long-term stability (stable for at least two years).[9][12] Store in a dry, sealed container at low temperatures (2-8°C) for shorter-term storage.[1]

Experimental Protocols

The characterization and quantification of Catharanthine standard rely on several analytical techniques. Below are detailed methodologies for key experiments.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Catharanthine and for its quantification in various matrices.



- Instrumentation: A reversed-phase HPLC system equipped with a C18 column and a UV or photodiode-array (PDA) detector.
- Mobile Phase: An isocratic mobile phase consisting of acetonitrile and a phosphate buffer (e.g., 0.1M) with a small amount of glacial acetic acid (e.g., 0.5%) is often used. A common ratio is 21:79 (v/v) acetonitrile to buffer, with a pH of around 3.5.[13]
- Flow Rate: A typical flow rate is 1.2 mL/min.[13][14]
- Detection: UV detection is commonly set at 254 nm.[13][15] A PDA detector can be used to confirm peak purity and homogeneity.[13]
- Sample Preparation: The Catharanthine standard is accurately weighed and dissolved in a suitable solvent, such as methanol or the mobile phase, to a known concentration.
- Analysis: The prepared sample is injected into the HPLC system. The purity is determined by
 the area percentage of the main Catharanthine peak relative to the total area of all peaks in
 the chromatogram. For quantification, a calibration curve is generated using a series of
 known concentrations of the Catharanthine standard.[13][15]
- 2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of Catharanthine.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: A few milligrams of the Catharanthine standard are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).
- ¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For complex molecules like Catharanthine, 2D NMR techniques such as COSY (Correlation Spectroscopy) are used to determine proton-proton couplings and aid in structural assignment.[16][17]
- ¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.



- Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are compared with established data for Catharanthine to confirm its identity and structure.
- 3. Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Catharanthine, further confirming its identity.

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8][18]
- Ionization: Electrospray ionization (ESI) is a common technique for LC-MS analysis of Catharanthine, typically in positive ion mode.[8][12]
- Analysis:
 - Full Scan MS: This provides the mass-to-charge ratio (m/z) of the molecular ion ([M+H]+),
 which should correspond to the calculated molecular weight of Catharanthine.
 - Tandem MS (MS/MS): In this mode, the molecular ion is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification.
- GC-MS Protocol: For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for analysis. A typical GC program involves a temperature ramp, for example, from an initial temperature of 40°C, holding for 5 minutes, then ramping up to 280°C.[18]
- 4. Melting Point Determination

The melting point is a key physical property used to assess the purity of a crystalline solid.

- Instrumentation: A melting point apparatus, either manual (e.g., Thiele tube) or automated.
- Sample Preparation: A small amount of the dry, powdered Catharanthine standard is packed into a capillary tube.[10][19]



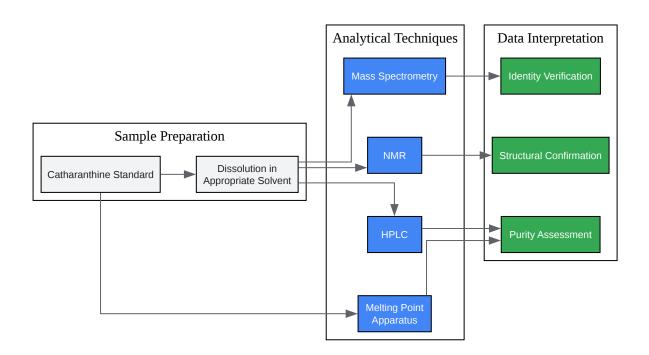
• Procedure:

- A preliminary rapid heating is performed to determine an approximate melting range.[20]
 [21]
- A fresh sample is then heated slowly (e.g., a ramp rate of about 2°C/min) starting from a temperature below the approximate melting point.[20][22]
- The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.[19][20]

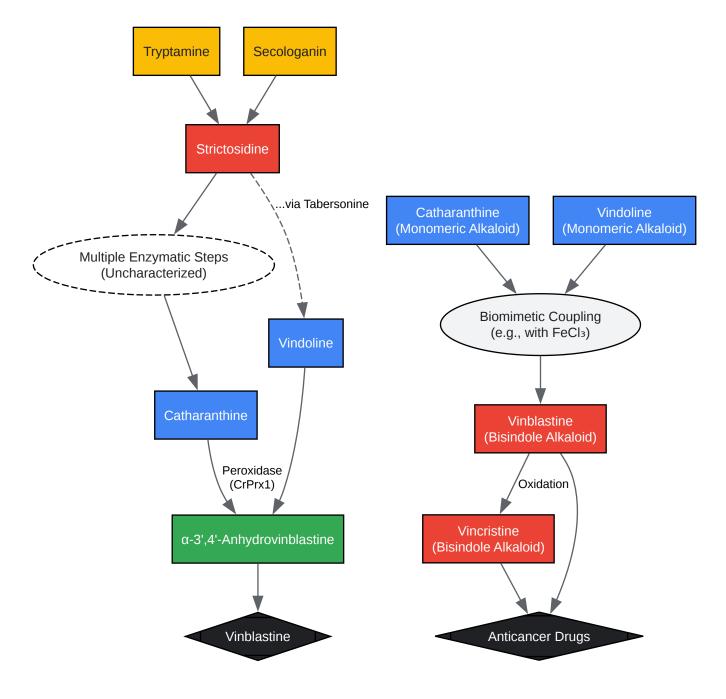
Visualizations

The following diagrams illustrate key workflows and pathways related to Catharanthine.









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